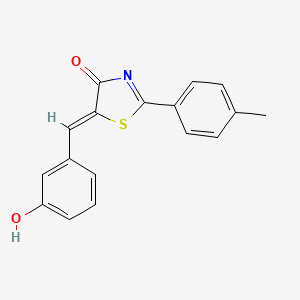

![molecular formula C14H21N5O5 B5520323 2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related purine compounds involves multi-step chemical processes, including the use of specific catalysts and conditions to achieve desired structural features. For instance, the synthesis of analogs involves reactions that introduce functional groups to the purine base, influencing the compound's properties and reactivity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to create stable amino acid-purine conjugates, demonstrating the complexity and versatility of synthetic approaches in this domain (Čapek, Hocek, & Pohl, 2005).

Molecular Structure Analysis

The molecular structure of purine compounds can be elucidated using spectroscopic methods and computational chemistry. Vibrational spectroscopy, molecular docking studies, and theoretical calculations provide insights into the optimized molecular structure, electronic properties, and the molecule's behavior in different environments. This comprehensive analysis allows for a detailed understanding of the compound's structure at the atomic level, highlighting features such as bond lengths, angles, and electronic distribution that define its reactivity and interactions (Rizwana, Prasana, Muthu, & Abraham, 2020).

Chemical Reactions and Properties

The chemical reactivity of purine compounds is influenced by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical reactions, including nucleophilic substitutions and ring-opening reactions, leading to the formation of novel derivatives with distinct properties. The synthesis and characterization of these derivatives are crucial for understanding the compound's chemical behavior and potential applications in different fields (Kim et al., 1998).

科学的研究の応用

Pharmacological Characterization and Anti-inflammatory Effects

One study characterizes the pharmacological properties and anti-inflammatory effects of a novel ligand similar to the requested compound, demonstrating both agonist and antagonist activities at adenosine receptors. This compound was found to be a potent inhibitor of the generation of reactive oxygen species from human neutrophils and eosinophils, indicating significant anti-inflammatory potential in vitro (Bevan et al., 2007).

Chemical Research on Adduct Formation

Another research focused on the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane, revealing the formation of novel guanine and pyrimidine adducts. This study is critical for understanding the mutagenic and carcinogenic potentials of certain compounds and their interactions with DNA (Zhang & Elfarra, 2004).

Biomass-Derived Furanic Compounds Reduction

Research on the catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), into various chemicals showcases the relevance of such compounds in the field of sustainable chemistry and bio-refinery (Nakagawa et al., 2013).

Conversion of Sugars into 2,5-Furandicarboxylic Acid

A study demonstrates a one-pot conversion of sugars into 2,5-furandicarboxylic acid (FDCA) in a triphasic system, highlighting the process's efficiency in converting biomass into valuable chemical products (Yi et al., 2015).

Aerobic Oxidation with Gold Nanoparticle Catalysts

Another research illustrates the selective conversion of 5-hydroxymethyl-2-furfural into FDCA using gold nanoparticle catalysts, an example of utilizing nanotechnology for efficient and sustainable chemical synthesis (Casanova et al., 2009).

特性

IUPAC Name |

2-[6-(4-hydroxybutylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O5/c20-4-2-1-3-15-12-9-13(17-6-16-12)19(7-18-9)14-11(23)10(22)8(5-21)24-14/h6-8,10-11,14,20-23H,1-5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWRUZJTYQWMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874609 |

Source

|

| Record name | ADENOSINE,6N-4-HYDROXYBUTYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

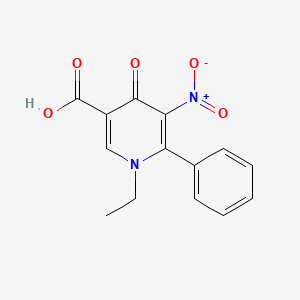

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)

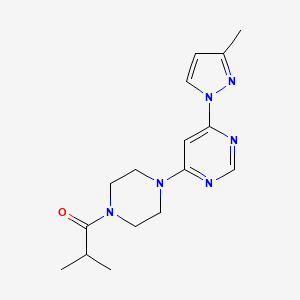

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)